molecular formula C15H14N2O2S B2871177 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 890960-40-4

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2871177
CAS No.: 890960-40-4
M. Wt: 286.35
InChI Key: QNERGWIUUXSAFU-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The antimicrobial properties of benzothiazole derivatives, closely related to 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine, have been extensively studied. For instance, novel triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including benzothiazole scaffolds, displayed moderate to good antimicrobial activities against various test microorganisms (Bektaş et al., 2007). These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents.

Dyeing and Pigment Applications

Benzothiazole compounds have also found applications in the field of dyes and pigments. Hetarylazo disperse dyes derived from substituted benzothiazoles have been shown to color cellulose acetate in various hues, from red to greenish-blue, demonstrating the impact of the benzothiazole structure on dye color and fastness properties (Georgiadou & Tsatsaroni, 2002). These findings highlight the role of benzothiazoles in enhancing the colorimetric properties of dyes.

Hydrogel Modification for Medical Applications

The functional modification of hydrogels through condensation reactions with various amine compounds, including benzothiazole derivatives, has been explored for medical applications. Such modified hydrogels have shown increased swelling degrees and thermal stability, indicating their potential in drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).

Antitumor Properties

Some benzothiazoles exhibit potent antitumor properties. For example, amino acid prodrugs of novel antitumor benzothiazoles have been developed to overcome the limitations posed by the lipophilicity of benzothiazole compounds, showing significant efficacy against various cancer cell lines and tumor models (Bradshaw et al., 2002). These findings underscore the therapeutic potential of benzothiazole derivatives in cancer treatment.

Enzyme Inhibition and Biological Activities

Benzothiazole derivatives have also been investigated for their enzyme inhibition and biological activities. For instance, efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling reactions resulted in compounds with potent urease enzyme inhibition and nitric oxide scavenging activities, further illustrating the versatility of benzothiazole derivatives in biological applications (Gull et al., 2013).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . These factors can significantly impact the compound’s effectiveness and safety profile.

Properties

IUPAC Name

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-9-12(19-2)6-7-14(13)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNERGWIUUXSAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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